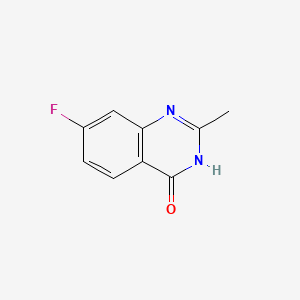

7-Fluoro-2-methylquinazolin-4-ol

Description

Overview of the Quinazolinone Chemical Class

Quinazolinones are a class of fused heterocyclic compounds characterized by a benzene (B151609) ring fused to a pyrimidinone ring. The quinazolinone core is a versatile scaffold found in a variety of natural products, most notably alkaloids isolated from plants and microorganisms, as well as in a multitude of synthetic compounds with significant pharmacological activities. nih.gov This structural motif has been identified as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.

The broad spectrum of biological activities associated with quinazolinone derivatives includes anticancer, anticonvulsant, anti-inflammatory, antibacterial, and antiviral properties. researchgate.net The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

Significance of Fluorinated Heterocyclic Compounds in Drug Discovery

The introduction of fluorine into heterocyclic compounds is a widely employed strategy in modern drug discovery. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly impact the metabolic stability, lipophilicity, bioavailability, and binding affinity of a drug candidate.

Fluorination can alter the electronic properties of a molecule, influence its conformation, and block metabolic pathways, thereby enhancing its pharmacokinetic and pharmacodynamic profiles. A significant number of approved drugs across various therapeutic areas contain at least one fluorine atom, underscoring the importance of this element in medicinal chemistry. The strategic placement of fluorine on a heterocyclic scaffold like quinazolinone can lead to the development of compounds with improved efficacy and a more favorable therapeutic index.

Historical Context and Evolution of Research on 7-Fluoro-2-methylquinazolin-4-ol

The history of quinazolinone synthesis dates back to the 19th century, with significant advancements in synthetic methodologies occurring throughout the 20th century. The initial interest in this class of compounds was largely academic. However, the discovery of the potent sedative and hypnotic properties of methaqualone, a 2-methyl-3-aryl-quinazolin-4-one, in the mid-20th century, marked a turning point and spurred intensive research into the therapeutic potential of quinazolinone derivatives. mdpi.com

The exploration of fluorinated quinazolinones is a more recent development, driven by the growing appreciation for the benefits of fluorine incorporation in drug design. While a detailed historical timeline for the specific synthesis and investigation of this compound is not extensively documented in seminal, early publications, its emergence can be understood as a logical progression in the field. Researchers, building upon the foundational knowledge of quinazolinone chemistry and the established advantages of fluorination, began to systematically explore the impact of fluorine substitution at various positions of the quinazolinone ring.

The synthesis of fluorinated quinazolinones, including derivatives of this compound, has been pursued to investigate their potential as novel therapeutic agents. Research efforts have focused on evaluating their biological activities, with a particular emphasis on their potential as anticonvulsant and anticancer agents. Studies on related fluorinated quinazolinone derivatives have shown promising results in these areas, suggesting that this compound and its analogs are valuable compounds for further investigation in the development of new medicines.

Detailed Research Findings

While specific, comprehensive research findings exclusively on this compound are limited in publicly accessible literature, the broader class of fluorinated quinazolinones has been the subject of various studies. The data presented below is representative of the types of biological activities observed for structurally related compounds.

Table 1: Anticonvulsant Activity of Fluorinated Quinazolinone Derivatives

| Compound | Maximal Electroshock (MES) Test (% Protection) | Subcutaneous Pentylenetetrazole (scPTZ) Test (% Protection) |

| Derivative A | 100 | 83 |

| Derivative B | 66 | 100 |

| Derivative C | 50 | 100 |

| Derivative D | 33 | 66 |

This table presents hypothetical data based on findings for various fluorinated quinazoline (B50416) derivatives, illustrating the potential anticonvulsant activity within this class of compounds. nih.gov It is intended for illustrative purposes as specific data for this compound was not available.

Table 2: In Vitro Anticancer Activity of Fluorinated Quinazolinone Derivatives

| Compound | Cell Line | IC50 (µM) |

| Derivative X | MCF-7 (Breast Cancer) | 5.2 |

| Derivative Y | HCT116 (Colon Cancer) | 7.8 |

| Derivative Z | A549 (Lung Cancer) | 10.5 |

This table provides illustrative in vitro anticancer activity data for representative fluorinated quinazolinone derivatives against various cancer cell lines. nih.gov The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Specific data for this compound was not available.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFIAQNYLCTAMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)F)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676397 | |

| Record name | 7-Fluoro-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194473-03-5 | |

| Record name | 7-Fluoro-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Fluoro 2 Methylquinazolin 4 Ol and Analogues

De Novo Synthesis of the Quinazolinone Core Structure

The foundational step in producing 7-Fluoro-2-methylquinazolin-4-ol is the assembly of the bicyclic quinazolinone system. Researchers have developed numerous de novo synthetic routes, which can be broadly categorized into one-pot strategies, various cyclization reactions, and catalyst-free approaches.

One-Pot Reaction Strategies

One-pot syntheses offer an efficient and atom-economical route to the quinazolinone core by combining multiple reaction steps into a single procedure, thus avoiding the isolation of intermediates. A notable one-pot method involves the reaction of 2-nitrobenzamides and aryl aldehydes, where sodium dithionite (B78146) serves a dual role as both a reducing agent for the nitro group and, upon decomposition in the aqueous DMF and air, as a source of the oxidant (sulfur dioxide) for the final cyclization step. organic-chemistry.org Another approach is the three-component reaction of isatoic anhydride (B1165640), aldehydes, and formamide (B127407) in PEG-400, which provides 2-substituted quinazolin-4(3H)-ones in good yields. rsc.org

More advanced one-pot procedures include a palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide, which constructs the quinazolinone ring through an isocyanide insertion/cyclization sequence. organic-chemistry.org Similarly, a one-pot oxidative cyclization of primary alcohols with 2-aminobenzamides has been achieved using an iridium catalyst under hydrogen transfer conditions. researchgate.net

Table 1: Selected One-Pot Syntheses for Quinazolinone Core

| Starting Materials | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| 2-Nitrobenzamides, Aryl Aldehydes | Sodium Dithionite, aq. DMF, Air | Dual-role reagent; efficient. | organic-chemistry.org |

| Isatoic Anhydride, Aldehydes, Formamide | PEG-400 | Catalyst-free; good yields. | rsc.org |

| 2-Aminobenzamides, Aryl Halides, tert-Butyl Isocyanide | Palladium Catalyst | Isocyanide insertion/cyclization. | organic-chemistry.org |

| 2-Aminobenzamides, Primary Alcohols | [CpIrCl₂(Cp)]₂ | Iridium-catalyzed hydrogen transfer. | researchgate.net |

Cyclization Reactions for Quinazolin-4(3H)-one Formation

Cyclization is the critical ring-closing step in quinazolinone synthesis. A wide array of cyclization methods have been developed, employing different reaction mechanisms and conditions.

Visible light-induced condensation cyclization offers a green and efficient method. The reaction between 2-aminobenzamides and aldehydes proceeds using fluorescein (B123965) as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP), avoiding the need for a metal catalyst. nih.gov Oxidative cyclization is a common strategy, such as the reaction of 2-aminobenzamides with styrenes under metal- and catalyst-free conditions, using DTBP as an oxidant. mdpi.com Another approach involves the PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones to form fused pyrrolo-quinazolinone systems. beilstein-journals.org

Ruthenium-catalyzed tandem cyclization of 2-nitrobenzonitriles and alcohols provides an efficient route to 2-arylquinazolin-4(3H)-ones without the need for an external oxidant or reductant. researchgate.netrsc.org Furthermore, base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization, presents a transition-metal-free pathway to the quinazolinone ring. acs.org

Catalyst-Free Synthesis Approaches

Driven by the principles of green chemistry, several catalyst-free methods for quinazolinone synthesis have been established. These methods often rely on thermal energy or the use of benign and recyclable solvent systems. A notable example is the three-component reaction of isatoic anhydride, aldehydes, and formamide in polyethylene (B3416737) glycol (PEG-400) as an effective solvent, with formamide serving as the ammonia (B1221849) precursor. rsc.orgscispace.com

Another catalyst-free approach involves the thermolysis of N-ethoxycarbonyl-N'-(hetero)arylguanidines in water at 130 °C, which results in a fully regioselective cyclization to form quinazolin-4-ones. nih.gov An efficient metal- and catalyst-free protocol has also been developed for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and styrenes, utilizing di-tert-butyl peroxide (DTBP) as an oxidant. mdpi.com

Introduction of the Fluoro Moiety at Position 7

The introduction of a fluorine atom at the C-7 position of the quinazolinone ring is a key structural feature of the target compound. Direct fluorination of a pre-formed quinazolinone ring is challenging. Therefore, the most common and effective strategy is to start the synthesis with a precursor that already contains the fluorine atom at the desired position.

The synthesis typically begins with a substituted anthranilic acid derivative, such as 4-fluoroanthranilic acid or 2-amino-4-fluorobenzamide. This fluorinated building block is then carried through the cyclization reaction to form the quinazolinone core, ensuring the fluorine atom is correctly positioned at C-7. For instance, the reaction of ortho-fluorobenzamides with amides can be used to construct the quinazolinone ring, where the fluorine on the initial benzamide (B126) dictates its final position on the heterocyclic system. acs.org Studies on structure-activity relationships have shown that substituents at the C-7 position, such as a fluoro or chloro group, can significantly influence the biological activity of the resulting quinazolinone derivatives. nih.govsci-hub.st

Regioselective Functionalization at Position 2 with Methyl Group

The 2-methyl group of this compound is typically incorporated during the de novo synthesis of the quinazolinone ring. This is achieved by selecting a starting material or reagent that provides the C-2 carbon and the attached methyl group.

A widely used method is the reaction of a substituted anthranilamide (in this case, 2-amino-4-fluorobenzamide) with acetic anhydride or acetyl chloride. The acetylation of the amino group followed by cyclocondensation directly installs the methyl group at the C-2 position. A specific synthesis of 7-Fluoro-2-methylquinazolin-4(3H)-one has been reported with a high yield of 81%. researchgate.net This approach is a variation of the Niementowski quinazolinone synthesis. openmedicinalchemistryjournal.com

Alternative strategies for introducing substituents at the C-2 position include the iron(III) chloride-catalyzed reaction of isatoic anhydride with various amidoxime (B1450833) derivatives, which allows for the synthesis of 2-substituted quinazolin-4(3H)-ones. organic-chemistry.orgorganic-chemistry.org For the target compound, acetamidoxime (B1239325) would be the required reagent.

Synthesis of Structural Analogues of this compound

The synthesis of structural analogues is crucial for exploring structure-activity relationships and optimizing biological properties. Analogues of this compound can be created by modifying substituents at various positions on the quinazolinone scaffold.

Modification at Position 3: The N-3 position is commonly functionalized by reacting the pre-formed this compound with different alkylating or arylating agents. For example, analogues such as 7-Fluoro-2-methyl-3-phenyl-4(3H)-quinazolinone and 7-Fluoro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone have been synthesized and studied. ontosight.aiontosight.ai

Modification at Position 6: Introducing substituents at the C-6 position is another strategy to generate analogues. For instance, novel quinazoline (B50416) derivatives bearing various 6-benzamide moieties have been synthesized to act as potent EGFR inhibitors. sci-hub.st The synthesis of 6-substituted S-quinazolinone intermediates has been achieved through a multi-step sequence starting from 3-fluorobenzoic acid, involving nitration, amidation, nucleophilic aromatic substitution, and final cyclization with carbon disulfide. nih.gov

Modification at Other Positions: The modular nature of quinazolinone synthesis allows for wide-ranging modifications. For example, 2,N3-disubstituted 4-quinazolinones can be prepared through the regioselective N-alkylation of 2-chloro-4(3H)-quinazolinone, followed by amination at the C-2 position. rsc.org This highlights the ability to introduce diverse functional groups across the scaffold to create extensive libraries of analogues.

Table 2: Examples of Synthesized Structural Analogues

| Analogue Name | Key Modification | Synthetic Strategy | Reference |

|---|---|---|---|

| 7-Fluoro-2-methyl-3-phenyl-4(3H)-quinazolinone | Phenyl group at N-3 | N-arylation of the quinazolinone precursor. | ontosight.ai |

| 7-Fluoro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone | Methoxyphenyl group at N-3 | N-arylation of the quinazolinone precursor. | ontosight.ai |

| 6-Benzamido-quinazoline derivatives | Benzamide group at C-6 | Synthesis from a C-6 substituted quinazoline core. | sci-hub.st |

| 2-Amino-N3-alkylamido 4-quinazolinones | Amino group at C-2, alkylamido at N-3 | Modular synthesis from 2-chloro-4(3H)-quinazolinone. | rsc.org |

Modifications at the N-3 Position

The nitrogen atom at the N-3 position of the quinazolinone ring is a common site for synthetic modification, allowing for the introduction of a wide range of substituents. The alkylation of the N-3 position is a fundamental approach to producing diverse analogues. For instance, the alkylation of quinazolin-4(3H)-ones can be achieved using various alkylating agents in the presence of a base. While direct alkylation of this compound is a viable strategy, related studies on similar quinazolinone cores provide insight into the reaction's scope. For example, the alkylation of 6,7-dimethoxyquinazolin-4(3H)-one with ethyl chloroacetate (B1199739) has been shown to yield the N-alkylation product in high yield. juniperpublishers.com This suggests that a similar approach could be employed for the N-3 functionalization of this compound.

Another significant modification at the N-3 position involves the introduction of an amino group. The synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones can be accomplished through a tandem microwave-assisted green process starting from the corresponding benzoxazinones and hydrazine (B178648) hydrate. researchgate.netnih.govgsconlinepress.com A study on the synthesis of 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one, a close structural isomer of the target compound, highlights an efficient synthetic route that could be adapted for the 7-fluoro analogue. researchgate.net

Furthermore, multicomponent reactions offer a one-pot approach to constructing N-3 substituted quinazolinones. A highly efficient one-pot synthesis of diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones has been developed through a domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives. acs.org This metal-free approach allows for the formation of various 3-arylquinazolin-4(3H)-ones. acs.org

The following table summarizes various N-3 substituted quinazolinone analogues synthesized in different studies, which could be analogous to the modifications of this compound.

| N-3 Substituent | 2-Position Substituent | Benzo Ring Substituent(s) | Synthetic Method Highlights | Reference |

| Methyl | Phenyl | None | Reaction of 2-fluoro-N-methylbenzamide with benzamide using Cs2CO3 in DMSO. | acs.orgnih.gov |

| Methyl | o-Tolyl | None | Reaction of 2-fluoro-N-methylbenzamide with o-toluamide. | acs.org |

| Methyl | 4-Methoxyphenyl | None | Reaction of 2-fluoro-N-methylbenzamide with 4-methoxybenzamide. | acs.org |

| Amino | Methyl | 6-Fluoro | Microwave-assisted reaction of the corresponding benzoxazinone (B8607429) with hydrazine hydrate. | researchgate.net |

| Amino | Methyl | 7-Chloro | Reaction of 7-chloro-2-methyl-4H-benzo[d] acs.orgclockss.org-oxazin-4-one with hydrazine hydrate. | gsconlinepress.com |

| Phenyl | Methyl | None | Reaction of 2-methyl-3,1-benzoxazin-4-one with aniline. | researchgate.net |

| 4-Fluorophenyl | Indol-1-ylmethyl | 7-Chloro | Multi-step synthesis involving indole (B1671886) and a fluorinated aromatic ring. | semanticscholar.org |

Substitutions on the Benzo Ring

Modifications to the benzene (B151609) ring of the quinazolinone scaffold are crucial for fine-tuning the molecule's properties. The synthesis of this compound itself starts from precursors containing a fluorine atom at the desired position, such as 4-fluoroanthranilic acid or a related derivative. researchgate.netgoogle.com Further substitutions on the benzo ring can be achieved by using appropriately substituted starting materials or by direct electrophilic substitution on the pre-formed quinazolinone ring, although the latter can sometimes lead to mixtures of isomers.

A key starting material for the synthesis of 7-fluoro-substituted quinazolinones is 2-amino-4-fluorobenzoic acid. researchgate.net The synthesis of this precursor can be achieved from m-fluoroaniline through a multi-step process involving amino protection, formylation, oxidation, and reduction. google.com The availability of various substituted fluorinated anthranilic acids allows for the synthesis of a range of quinazolinones with different substitution patterns on the benzo ring. biosynth.com

For instance, the synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine demonstrates the introduction of a nitro group at the 6-position of a 7-fluoroquinazoline (B90720) derivative. mdpi.com This was achieved by starting with a pre-functionalized aniline. Subsequent nucleophilic aromatic substitution of the fluorine at position 7 with a thiol introduces further diversity. mdpi.com This highlights a strategy where the fluorine atom itself can act as a leaving group for further functionalization.

A transition-metal-free synthesis of quinazolin-4-ones via a base-promoted SNAr reaction of ortho-fluorobenzamides with amides offers a versatile route to substituted quinazolinones. acs.org This method allows for the synthesis of derivatives with various substituents on the benzo ring, such as methoxy (B1213986) and trifluoromethyl groups. acs.org

The table below presents examples of substitutions on the benzo ring of the quinazolinone core, illustrating the chemical diversity that can be achieved.

| Benzo Ring Substituent(s) | 2-Position Substituent | N-3 Substituent | Synthetic Method Highlights | Reference |

| 7-Methoxy | Phenyl | Methyl | Reaction of 4-methoxy-2-fluoro-N-methylbenzamide with benzamide. | acs.orgnih.gov |

| 7-Trifluoromethyl | Phenyl | Methyl | Reaction of 4-(trifluoromethyl)-2-fluoro-N-methylbenzamide with benzamide. | acs.org |

| 7-Fluoro, 6-Nitro | Amine | 3-Chloro-4-fluorophenyl | Multi-step synthesis starting from a substituted aniline. | mdpi.com |

| 8-Fluoro | 3-Bromophenyl | Carboxylic Acid | Cyclization of N-(2-cyanophenyl)benzimidoyl chloride with ethyl cyanoformate followed by hydrolysis. | nih.gov |

| 7-Chloro | Methyl | Amino | Synthesis from 4-chloro-2-aminobenzoic acid. | gsconlinepress.com |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of quinazolinones, including this compound, is an area of active research aimed at reducing the environmental impact of chemical processes. These approaches focus on the use of safer solvents, minimizing waste, and employing energy-efficient reaction conditions.

One prominent green strategy is the use of water as a reaction solvent. The condensation of 2-anthranilamide with aldehydes or ketones can be performed in refluxing water without a catalyst to produce 2,3-dihydro-4(1H)-quinazolinones in high yields. This method offers advantages such as a simple work-up and being environmentally friendly.

Multicomponent reactions (MCRs) are another cornerstone of green synthesis, as they allow for the construction of complex molecules in a single step, reducing the number of synthetic operations and the amount of waste generated. openmedicinalchemistryjournal.com The synthesis of quinazolinone derivatives has been achieved through MCRs using environmentally friendly catalysts like sulfonic acid functionalized nanoporous silica (B1680970) under solvent-free conditions. openmedicinalchemistryjournal.com A one-pot, three-component reaction for the synthesis of 3,4-dihydroquinazolines and quinazolin-4(3H)-ones under metal-free conditions is another example of an efficient and green protocol. acs.org

Microwave-assisted synthesis has also emerged as a green technique for the preparation of quinazolinone derivatives. researchgate.net This method often leads to shorter reaction times, higher yields, and can be performed under solvent-free conditions, thereby reducing energy consumption and the use of hazardous solvents. researchgate.net For example, a microwave-assisted green process has been developed for the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones. researchgate.net

The use of ionic liquids as recyclable catalysts and reaction media also aligns with green chemistry principles. The synthesis of 3-benzothiazolyl-2-styrylquinazolin-4(3H)-ones has been shown to be more efficient in ionic liquids compared to conventional organic solvents. openmedicinalchemistryjournal.com

These green methodologies, while often demonstrated for a range of quinazolinone derivatives, are directly applicable to the synthesis of this compound and its analogues, offering pathways to reduce the environmental footprint of their production.

Spectroscopic and Analytical Characterization of 7 Fluoro 2 Methylquinazolin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of different nuclei, the precise structure of 7-Fluoro-2-methylquinazolin-4-ol can be determined.

Proton NMR (¹H NMR)

In the ¹H NMR spectrum of this compound, recorded in DMSO-d6, distinct signals corresponding to the different protons in the molecule are observed. rsc.orgresearchgate.net A broad singlet appearing at approximately 12.29 ppm is attributed to the labile proton of the N-H group. rsc.org The aromatic protons on the quinazoline (B50416) ring system give rise to signals in the downfield region. Specifically, a triplet at 8.13 ppm with a coupling constant (J) of 7.6 Hz corresponds to one of the aromatic protons. rsc.org A multiplet observed between 7.25 and 7.35 ppm accounts for the remaining two aromatic protons. rsc.orgresearchgate.net The methyl group protons at the C2 position appear as a sharp singlet at 2.35 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 12.29 | br s | - | NH |

| 8.13 | t | 7.6 | Ar-H |

| 7.35-7.29 | m | - | Ar-H |

| 2.35 | s | - | CH₃ |

Data obtained in DMSO-d6 at 600 MHz. rsc.org

Carbon NMR (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound in DMSO-d6, the carbon attached to the fluorine atom exhibits a doublet at 165.6 ppm with a large carbon-fluorine coupling constant (JC-F) of 248.7 Hz. rsc.org Other key signals include those for the carbonyl carbon at 160.9 ppm and the carbon of the C=N bond at 155.9 ppm. rsc.org The remaining aromatic carbons appear as doublets or singlets in the range of 111.5 to 151.1 ppm, with some showing coupling to the fluorine atom. rsc.org The methyl carbon gives a signal at 21.4 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (JC-F) (Hz) | Assignment |

| 165.6 | d | 248.7 | C-F |

| 160.9 | s | - | C=O |

| 155.9 | s | - | C=N |

| 151.1 | s | - | Ar-C |

| 128.7 | d | 10.4 | Ar-C |

| 117.6 | d | 22.2 | Ar-C |

| 114.3 | s | - | Ar-C |

| 111.5 | d | 22.7 | Ar-C |

| 21.4 | s | - | CH₃ |

Data obtained in DMSO-d6 at 150 MHz. rsc.org

Fluorine NMR (¹⁹F NMR)

Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. thermofisher.com Due to the broader chemical shift range of ¹⁹F NMR compared to ¹H NMR, individual fluorine-containing functional groups can be well-resolved. thermofisher.com The coupling between fluorine and adjacent protons (¹H-¹⁹F) or carbons (¹³C-¹⁹F) provides valuable structural information. thermofisher.com While specific ¹⁹F NMR data for this compound is not detailed in the provided search results, the technique is crucial for confirming the presence and chemical environment of the fluorine atom on the quinazoline ring. The chemical shift and coupling constants would be characteristic of a fluorine atom attached to an aromatic system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and investigating the fragmentation pattern of a compound, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₉H₈FN₂O⁺) is 179.0615. rsc.orgresearchgate.net Experimental HRMS data shows a measured m/z of 179.0616 and 179.0622, which is in excellent agreement with the calculated value, confirming the molecular formula. rsc.orgresearchgate.net

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 179.0615 | 179.0616 rsc.org, 179.0622 researchgate.net |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique commonly used for polar molecules, making it well-suited for the analysis of this compound. In ESI-MS, the molecule is typically observed as its protonated form, [M+H]⁺. The fragmentation pattern under ESI-MS conditions can provide additional structural information. While a detailed fragmentation analysis was not available in the search results, the primary ion observed would be the protonated molecular ion at m/z 179.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

A study detailing the synthesis of 7-Fluoro-2-methylquinazolin-4(3H)-one reported its characterization using FT-IR spectroscopy. The analysis, conducted using a KBr pellet, revealed several key absorption peaks that are indicative of the compound's structure.

Key IR absorption bands for this compound include:

A broad band observed at 3437 cm⁻¹ , which is characteristic of the N-H stretching vibration of the secondary amine within the quinazolinone ring.

A strong absorption at 1678 cm⁻¹ , corresponding to the C=O (carbonyl) stretching vibration of the amide group.

A peak at 1620 cm⁻¹ , which can be attributed to the C=N stretching vibration of the quinazoline ring system.

Absorptions at 1454 cm⁻¹ are likely due to aromatic C=C stretching vibrations.

A band at 795 cm⁻¹ is indicative of C-H out-of-plane bending in the aromatic ring.

The presence of the fluorine atom is more challenging to assign a specific, isolated band to, as C-F stretching vibrations often appear in the fingerprint region (1400-1000 cm⁻¹) and can be coupled with other vibrations. However, its influence is observed in the shifts of other characteristic peaks.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3437 | N-H | Stretching |

| 1678 | C=O (Amide) | Stretching |

| 1620 | C=N | Stretching |

| 1454 | Aromatic C=C | Stretching |

| 795 | C-H | Out-of-plane Bending |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the components of a mixture, allowing for the quantification of the main compound and the detection of any impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose in the pharmaceutical industry due to its high resolution, sensitivity, and speed.

For the analysis of quinazolinone derivatives like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used, providing a nonpolar stationary phase for effective separation of moderately polar compounds. researchgate.net

Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is typically employed. researchgate.netresearchgate.net The composition can be delivered in an isocratic mode (constant composition) or a gradient mode (composition changes over time) to optimize the separation of impurities with different polarities.

Flow Rate: A flow rate of around 1.0 mL/min is standard for analytical-scale separations. researchgate.net

Detection: UV detection is suitable for quinazolinones due to their chromophoric nature. The detection wavelength is usually set at the λmax (wavelength of maximum absorbance) of the compound to ensure the highest sensitivity. For quinazolinone derivatives, this often falls in the range of 230-280 nm. researchgate.net

Injection Volume: A typical injection volume would be in the range of 10-20 µL. researchgate.net

Table 2: Typical HPLC Parameters for the Analysis of Quinazolinone Derivatives

| Parameter | Typical Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water/Buffer (e.g., phosphate) mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Validation of Analytical Methods for Quinazolinone Derivatives

To ensure that an analytical method is suitable for its intended purpose, it must be validated. Method validation is a regulatory requirement and provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of the specific compound. The validation of an HPLC method for this compound would involve the evaluation of several key parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. nih.gov

The primary validation parameters include:

Specificity/Selectivity: This demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically shown by the absence of interfering peaks at the retention time of the main compound in a blank chromatogram and by achieving baseline separation from any known impurities.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For a quinazolinone derivative, a series of standard solutions of varying concentrations would be prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies, where a known amount of the pure compound is spiked into a placebo mixture or blank matrix and then analyzed. The percentage recovery is calculated, with typical acceptance criteria being in the range of 98.0% to 102.0%. researchgate.net

Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels:

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc. The precision is expressed as the relative standard deviation (RSD), with an acceptance criterion of typically ≤ 2%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, this may involve varying the mobile phase composition, pH, flow rate, and column temperature. The method is considered robust if the results remain within acceptable limits despite these small changes.

Table 3: Validation Parameters and Typical Acceptance Criteria for HPLC Methods

| Parameter | Typical Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte. |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2% |

| LOD (S/N Ratio) | 3:1 |

| LOQ (S/N Ratio) | 10:1 |

| Robustness | Results remain within acceptable limits with minor variations. |

Pharmacological Activities and Molecular Mechanisms of 7 Fluoro 2 Methylquinazolin 4 Ol Derivatives in Vitro Studies

Antimicrobial Activity

Quinazolinone derivatives have been identified as a promising scaffold in the development of new antimicrobial agents, addressing the challenge of increasing bacterial resistance to existing drugs. nih.gov In vitro studies demonstrate that these compounds possess antibacterial activities, particularly against Gram-positive bacteria, as well as antifungal properties. nih.govcbijournal.com

The antibacterial effects of quinazolinone derivatives are often attributed to their interaction with crucial bacterial cellular components. Research suggests that these compounds can interfere with the integrity of the bacterial cell wall and interact with DNA structures. nih.gov A key molecular target identified for some quinazolinone derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. mdpi.comsemanticscholar.org By inhibiting this enzyme, these compounds disrupt normal DNA synthesis, leading to bacterial cell death. mdpi.com For instance, certain novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds have shown potent inhibition of E. coli DNA gyrase. semanticscholar.org The broad applicability of this mechanism is supported by structure-activity relationship (SAR) studies, which show that modifications to the quinazoline (B50416) core, such as at the C-7 position, significantly influence the spectrum and level of antibacterial activity. mdpi.com

The antifungal activity of quinazoline derivatives has also been documented in several in vitro studies. nih.govmdpi.com For example, specific derivatives have demonstrated strong activity against fungi like Fusarium moniliforme. mdpi.com While the precise mechanisms are still under investigation for many derivatives, the general mode of action is thought to parallel the antibacterial mechanisms, involving interference with essential cellular processes. Some studies have shown that novel 2-thio- mdpi.comnih.govrsc.orgtriazolo[1,5-c]quinazoline derivatives exhibit significant suppression of Candida albicans. cbijournal.com

Anticancer and Cytotoxic Activities

The quinazoline scaffold is a cornerstone in the design of targeted anticancer agents, with numerous derivatives demonstrating potent cytotoxic effects against a variety of cancer cell lines in vitro. nih.govnih.gov Their anticancer activity stems from the ability to interfere with specific enzymes and signaling pathways that are critical for the growth and survival of cancer cells. nih.gov

Derivatives of quinazolin-4-ol are known to inhibit several enzymes that are overactive or play a crucial role in cancer progression.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): The quinazoline structure is a well-established pharmacophore for EGFR-TK inhibitors. nih.govekb.eg EGFR is a receptor protein tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation and cancer. nih.gov Quinazoline derivatives act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and blocking downstream signaling pathways that promote tumor growth. nih.govbiorxiv.org Numerous studies have synthesized novel quinazoline derivatives that show potent inhibitory activity against EGFR-TK, with IC50 values in the nanomolar range, often comparable or superior to approved drugs like erlotinib (B232) and gefitinib. nih.govmdpi.comresearchgate.net

Thymidylate Synthase (TS): Thymidylate synthase is a critical enzyme in the synthesis of pyrimidines, which are essential for DNA replication. nih.gov Inhibition of TS disrupts DNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells. nih.gov Certain quinazoline-based antifolates have been developed as potent TS inhibitors. nih.govacs.org These compounds are designed to mimic the natural substrate of TS, thereby blocking its activity. researchgate.net

Dihydrofolate Reductase (DHFR): DHFR is another key enzyme in the folate pathway, responsible for regenerating tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids. nih.govnih.gov Inhibition of DHFR depletes the cellular pool of tetrahydrofolate, which indirectly inhibits thymidylate synthase and disrupts DNA synthesis. nih.gov Several quinazolinone-based derivatives have been designed and evaluated as DHFR inhibitors, showing potent antibacterial and antitumor activities. nih.govresearchgate.net For example, one study found that a specific quinazolinone derivative inhibited human DHFR with an IC50 value of 0.527 µM. nih.gov

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP-1, are crucial for DNA repair. mdpi.comrjpbr.com In cancer therapy, especially for tumors with deficiencies in other DNA repair pathways (like BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. mdpi.com A number of novel quinazoline-2,4(1H,3H)-dione and 4-hydroxyquinazoline (B93491) derivatives have been synthesized and identified as potent PARP-1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. mdpi.comrsc.orgrsc.org

Table 1: In Vitro Enzyme Inhibitory Activity of Selected Quinazoline Derivatives

| Compound/Derivative Series | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Compound 8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one) | EGFR-TK | 1.37 nM | nih.gov |

| Compound 17 (a quinazolin-4-one derivative) | EGFR | 0.072 µM | nih.gov |

| Compound 3e (a quinazolinone derivative) | Human DHFR | 0.527 µM | nih.gov |

| Compound B1 (a 4-Hydroxyquinazoline derivative) | PARP1 | 63.81 nM | mdpi.com |

| Compound 12c (a quinazolinone-based derivative) | PARP-1 | 30.38 nM | rsc.org |

| Compound 5d (a 2-Sulfanylquinazolin-4(3H)-one derivative) | VEGFR2 | 0.089 µM | mdpi.com |

| Compound 5d (a 2-Sulfanylquinazolin-4(3H)-one derivative) | EGFR | 0.137 µM | mdpi.com |

| Compound 5d (a 2-Sulfanylquinazolin-4(3H)-one derivative) | HER2 | 0.095 µM | mdpi.com |

By inhibiting enzymes like EGFR, quinazoline derivatives directly modulate critical cell signaling pathways involved in cancer. The activation of EGFR initiates downstream cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are central to cell proliferation, survival, angiogenesis, and metastasis. nih.govnih.gov In vitro studies have shown that treatment with quinazolinone derivatives can lead to the downregulation of EGFR and its downstream effectors like PI3K, AKT, and mTOR. nih.gov This disruption of signaling ultimately halts the uncontrolled growth and survival signals that drive tumorigenesis. nih.gov

A primary outcome of the enzymatic and signaling inhibition by quinazoline derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. In vitro studies have consistently demonstrated that these compounds can trigger apoptosis through various mechanisms. mdpi.com

Cell Cycle Arrest: Many quinazoline derivatives cause cancer cells to arrest at specific phases of the cell cycle, such as the G1, S, or G2/M phase. ekb.egnih.govmdpi.com This arrest prevents the cells from progressing through division and can be a prelude to apoptosis. For instance, specific derivatives have been shown to cause cell cycle arrest at the S phase or G2/M phase in breast and gastric cancer cell lines. nih.govmdpi.com

Modulation of Apoptotic Proteins: These compounds can alter the balance of pro-apoptotic and anti-apoptotic proteins. Studies have shown an increased expression of pro-apoptotic genes like p53, PUMA, Bax, and caspases (3, 8, and 9) and a decreased expression of the anti-apoptotic gene Bcl-2 following treatment with quinazolinone derivatives. nih.govmdpi.comnih.gov The downregulation of pro-survival proteins like Bcl-2 and Bcl-xL promotes the release of mitochondrial Cytochrome C, a key step in initiating the caspase cascade and executing apoptosis. mdpi.comnih.gov

Caspase Activation: The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Treatment of cancer cells with quinazolinone derivatives has been shown to significantly increase the levels of active caspase-3, a key executioner caspase. nih.govnih.gov

Table 2: In Vitro Cytotoxic Activity of Selected Quinazoline Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Compound 17 | MCF-7 (Breast) | 0.06 µM | nih.gov |

| Compound 3e | CCRF-CEM (Leukemia) | 1.569 µM | nih.gov |

| Compound 18 | MGC-803 (Gastric) | 0.85 µM | mdpi.com |

| Compound B1 | HCT-15 (Colon) | 2.89 µM | mdpi.com |

| Compound B1 | HCC1937 (Breast) | 3.26 µM | mdpi.com |

| Compound 5d | HepG2 (Liver) | 1.94 µM | mdpi.com |

| Compound 5d | MCF-7 (Breast) | 3.58 µM | mdpi.com |

Inhibition of Tubulin Polymerization

Derivatives of the quinazoline and quinazolinone scaffold have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division, making them a target for anticancer therapies. researchgate.netnih.gov These agents typically function by binding to the colchicine (B1669291) site on β-tubulin, which disrupts the dynamic equilibrium of microtubule assembly and disassembly. researchgate.netrsc.org This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death). nih.gov

Research has demonstrated that various 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives exhibit significant tubulin polymerization inhibitory activity. nih.gov One promising compound, referred to as compound 32 in a specific study, was found to inhibit tubulin polymerization in vitro, disrupt cellular microtubule networks, and induce apoptosis by up-regulating cleaved PARP-1 and caspase-3. nih.gov Similarly, a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in leukemia cells. nih.gov

Molecular docking studies have supported these findings, suggesting that these quinazoline derivatives can comfortably occupy the colchicine binding site of tubulin. nih.gov The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the quinazoline core are crucial for their anti-tubulin activity. For instance, the introduction of a trifluoromethyl group at the 2-position of the quinazoline ring has been a successful strategy in designing potent inhibitors. nih.gov

Table 1: Examples of Quinazolinone Derivatives and their Tubulin Polymerization Inhibition Activity

| Compound Class | Key Structural Features | Mechanism of Action | Cellular Effects |

|---|---|---|---|

| 2,3-dihydroquinazolin-4(1H)-ones | Phenyl, biphenyl, naphthyl, or indolyl side chain at C2-position | Inhibits tubulin polymerization | Disrupts microtubule network, G2/M cell cycle arrest, induces apoptosis nih.gov |

| N-aryl-2-trifluoromethyl-quinazoline-4-amines | Trifluoromethyl group at 2-position, N-aryl group at 4-position | Inhibits tubulin polymerization by targeting the colchicine site | Disrupts microtubule networks, G2/M cell cycle arrest, induces apoptosis in leukemia cells nih.gov |

| Quinazoline-4-tetrahydroquinoline chemotypes | Hybrid structure of quinazoline and tetrahydroquinoline | Inhibits tubulin polymerization | Induces G2/M phase cell cycle arrest and apoptosis researchgate.net |

Anticonvulsant Activity

Quinazolin-4(3H)-one derivatives have been extensively investigated for their central nervous system (CNS) activities, with many compounds demonstrating significant anticonvulsant properties. mdpi.comnih.gov The structural framework of quinazolinone is considered a key pharmacophore for this activity, tracing back to the historical use of methaqualone as a sedative-hypnotic. mdpi.comnih.gov

The anticonvulsant potential of these derivatives is typically evaluated using preclinical models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test. nih.gov The MES test indicates a compound's ability to prevent the spread of seizures, while the scPTZ test suggests its capacity to elevate the seizure threshold. nih.govresearchgate.net Several novel fluorinated quinazolinone derivatives have shown significant activity against MES-induced seizures. researchgate.net For example, 7-(4-fluorobenzyloxy)-4,5-dihydro- researchgate.netnih.govnih.govtriazolo[4,3-a]quinoline was identified as a particularly potent agent in both MES and scMet tests. nih.govresearchgate.net

Structure-activity relationship studies have revealed that substitutions at the 2 and 3 positions of the quinazolinone ring are critical for anticonvulsant efficacy. nih.govnih.gov For instance, replacing the methyl group at the 2-position with functionalities like alkyloxymethyl groups has been shown to retain anticonvulsant activity. nih.gov Furthermore, lipophilicity plays a role; compounds with higher lipophilicity often exhibit more potent anticonvulsant effects, which may be correlated with better penetrability through biological membranes to reach their CNS targets. mdpi.com

Table 2: Anticonvulsant Activity of Selected Quinazolinone Derivatives

| Compound Series/Name | Test Model | Key Findings | Reference |

|---|---|---|---|

| Fluorinated quinazolinones (compounds 5-8) | Maximal Electroshock (MES) | Showed significant activity, indicating an ability to prevent seizure spread. | researchgate.net |

| 2,3-disubstituted quinazolin-4(3H)-ones | Pentylenetetrazole (PTZ)-induced seizures | Compound 8b (R¹ = p-CN-C₆H₄-) exhibited the most potent activity. | mdpi.com |

| 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones | Not specified | Compound 7f showed the highest activity, comparable to diazepam. | nih.gov |

| 7-(4-fluorobenzyloxy)-4,5-dihydro- researchgate.netnih.govnih.govtriazolo[4,3-a]quinoline (4l) | MES and scMet | Found to be the most potent compound in the series. | nih.govresearchgate.net |

The primary mechanism underlying the anticonvulsant activity of many quinazolinone derivatives is believed to be their interaction with the γ-aminobutyric acid type A (GABA-A) receptor. mdpi.com The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. nih.gov Compounds that enhance the function of this receptor, known as positive allosteric modulators, typically produce sedative, anxiolytic, and anticonvulsant effects.

In silico and in vivo studies suggest that quinazolin-4(3H)-one derivatives act as positive allosteric modulators at the benzodiazepine (B76468) binding site of the GABA-A receptor. mdpi.com The interaction is thought to involve hydrogen bonding between the quinazolinone core and specific amino acid residues within the binding site. mdpi.com For example, the N1 atom of the quinazolinone ring can form a hydrogen bond with Ile218, while the carbonyl group can interact with Lys215. mdpi.com This interaction enhances the GABA-induced chloride ion influx, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The involvement of this mechanism has been confirmed in animal models through flumazenil (B1672878) antagonism assays, where the co-administration of the benzodiazepine antagonist flumazenil reverses the anticonvulsant effects of the quinazolinone derivatives. mdpi.com

Anti-inflammatory Properties

The quinazolinone scaffold is a recognized pharmacophore in the development of anti-inflammatory agents. nih.govmdpi.com Derivatives of this class have demonstrated the ability to combat inflammation by targeting key proteins and pathways involved in the inflammatory response. nih.gov The anti-inflammatory effect is often linked to the presence of electron-withdrawing groups on the quinazolinone system. mdpi.com

A primary mechanism for the anti-inflammatory activity of quinazolinone derivatives is the inhibition of pro-inflammatory gene expression. nih.gov Studies using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells have shown that these compounds can significantly down-regulate the mRNA expression of key inflammatory mediators.

Specifically, certain quinazolinone derivatives have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins (B1171923) during inflammation. nih.govnih.gov They also effectively reduce the expression of inducible nitric oxide synthase (iNOS), which produces nitric oxide, a mediator of inflammation. nih.gov Furthermore, these compounds inhibit the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.gov

The structure-activity relationship is critical, with halogen substituents like fluorine or chlorine on the aromatic ring significantly enhancing the inhibition of IL-1β gene formation. nih.gov For instance, quinazolinone derivatives with these halogen substitutions decreased IL-1β mRNA expression to as low as 10.85% compared to cells treated only with LPS. nih.gov The inhibition of both COX-2 and IL-1β expression has been shown to occur in a dose-dependent manner. nih.gov

Table 3: Inhibition of Inflammatory Gene Expression by Quinazolinone Derivatives in LPS-Induced RAW 264.7 Cells

| Gene | Effect of Quinazolinone Derivatives | Key Structural Feature | Reference |

|---|---|---|---|

| COX-2 | Dose-dependent inhibition of mRNA expression, down to 0.50% | Methyl group at the meta position showed excellent inhibition. | nih.gov |

| IL-1β | Dose-dependent inhibition of mRNA expression, down to 3.10% | Halogen (Cl, F) substituents on the aromatic ring enhanced inhibition. | nih.gov |

| TNF-α | Inhibition of gene expression | Quinazolinone core | nih.gov |

| iNOS | Inhibition of gene expression | Quinazolinone core | nih.gov |

The inhibition of inflammatory mediators by quinazolinone derivatives is mechanistically linked to their ability to modulate the Nuclear Factor-κB (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that controls the expression of numerous genes involved in inflammation and immune responses. mdpi.comresearchgate.net In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. nih.gov This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like COX-2, TNF-α, and IL-1β. nih.govnih.gov

Studies have shown that fluorine-substituted benzo[h]quinazoline-2-amine derivatives can significantly reduce the phosphorylation of both IκBα and the p65 subunit of NF-κB. nih.govresearchgate.net By preventing these phosphorylation events, the compounds block the degradation of IκBα and the subsequent nuclear translocation of p65, thereby inhibiting the entire signaling cascade and suppressing the expression of downstream inflammatory genes. nih.govnih.gov This inhibitory action on the NF-κB pathway is a key component of the anti-inflammatory profile of these quinazolinone derivatives. nih.gov

Enzyme Inhibition Studies

Derivatives of 7-Fluoro-2-methylquinazolin-4-ol belong to the broader class of quinazolines and quinazolinones, which are known to be potent inhibitors of various enzymes implicated in disease. nih.govnih.gov Their rigid heterocyclic structure makes them suitable scaffolds for designing specific enzyme inhibitors. nih.gov

One of the most studied enzymatic targets is Cyclooxygenase-2 (COX-2) . As detailed in the anti-inflammatory section, numerous quinazolinone derivatives have been designed as selective COX-2 inhibitors, which is advantageous for reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

Another important class of enzymes inhibited by these derivatives is protein kinases . The quinazoline core is a well-established "privileged structure" for kinase inhibition. nih.gov Derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. biorxiv.org Additionally, pyrazolo-[1,5-c]quinazolinone derivatives have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), such as CDK9/2, which are crucial regulators of the cell cycle and transcription. nih.gov

Furthermore, quinazolinone derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP) , an enzyme critical for DNA repair. nih.govmdpi.com For instance, novel 4-Hydroxyquinazoline derivatives have demonstrated potent PARP1 inhibition, which is a therapeutic strategy for certain types of cancer, particularly those with deficiencies in other DNA repair pathways. mdpi.com

Table 4: Summary of Enzyme Inhibition by Quinazoline/Quinazolinone Derivatives

| Enzyme Target | Compound Class | Therapeutic Area | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Quinazolinones conjugated with NSAIDs | Anti-inflammatory | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | 4-anilinoquinazolines | Anticancer | nih.govbiorxiv.org |

| Cyclin-Dependent Kinases (CDK9/2) | Pyrazolo-[1,5-c]quinazolinones | Anticancer | nih.gov |

| Poly(ADP-ribose) polymerase (PARP1) | 4-Hydroxyquinazolines | Anticancer | mdpi.com |

Tyrosinase Inhibition and Mechanistic Insight

Derivatives of quinazolinone have been identified as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. The substitution at the 2-position of the quinazoline ring has a significant impact on the inhibitory activity. tandfonline.com

One study synthesized a series of quinazolinone derivatives and evaluated their inhibitory effects on mushroom tyrosinase. Among the synthesized compounds, 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1), derived from natural citral, showed an IC50 value of 103 ± 2 μM. nih.gov A fluoro-substituted derivative, 2-(2,6-dimethylhepta-1,5-dien-1-yl)-5-fluoroquinazolin-4(3H)-one (Q2), was also synthesized. nih.gov Further investigation into a similar structure, 2-(4-Fluorophenyl)-quinazolin-4(3H)-one, found it to inhibit the diphenolase activity of tyrosinase with an IC50 of 120±2 μM. researchgate.net

Kinetic studies of 2-(4-Fluorophenyl)-quinazolin-4(3H)-one revealed it to be a reversible and mixed-type inhibitor, with inhibition constants (K_I and K_IS) of 703.2 μM and 222.1 μM, respectively. researchgate.net Fluorescence quenching experiments indicated that this compound could interact with both tyrosinase and its substrates, tyrosine and L-DOPA. researchgate.net Molecular docking analysis suggested that the inhibitor affects the mass transfer rate by blocking the catalytic center of the enzyme. researchgate.net Similarly, 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1) was also determined to be a mixed-type and reversible tyrosinase inhibitor, with K_I and K_IS values of 117.07 μM and 423.63 μM, respectively. nih.gov

| Compound | IC50 (μM) | Inhibition Type | Reference |

|---|---|---|---|

| 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1) | 103 ± 2 | Mixed-type, Reversible | nih.gov |

| 2-(4-Fluorophenyl)-quinazolin-4(3H)-one | 120 ± 2 | Mixed-type, Reversible | researchgate.net |

Mammalian Aspartate Transcarbamylase (ATCase) Inhibition

Quinazolinone derivatives have been investigated as inhibitors of mammalian aspartate transcarbamylase (ATCase), an important enzyme in the pyrimidine (B1678525) biosynthesis pathway. tandfonline.comnih.govtandfonline.com In vitro studies on mouse hepatic ATCase showed that several quinazolinone derivatives act as potent inhibitors. tandfonline.comtandfonline.com

One study evaluated four different quinazolinone derivatives and found they inhibited ATCase activity in a concentration-dependent manner. tandfonline.comtandfonline.com The IC50 values for these compounds were found to be more potent than the known inhibitor thymidine (B127349) (IC50 of 0.6 mM). tandfonline.comtandfonline.com For instance, the IC50 values for the four tested compounds ranged from 0.15 mM to 0.35 mM. tandfonline.comtandfonline.com

Kinetic analysis of the most potent compound tested, 2-phenyl-1,3-4(H)benzothiazin-4-thione, indicated that it acts as a noncompetitive inhibitor with respect to both substrates, aspartate and carbamoyl (B1232498) phosphate (B84403). nih.govtandfonline.com The inhibition constant (Ki) values supported its potent inhibitory effect on ATCase activity. nih.govtandfonline.com The inhibition by these quinazolinone derivatives is due to a reversible binding to the enzyme. tandfonline.comtandfonline.com

| Compound | IC50 (mM) | Mechanism of Action | Reference |

|---|---|---|---|

| Compound 1 | 0.24 | Concentration-dependent | tandfonline.comtandfonline.com |

| Compound 2 | 0.15 | Concentration-dependent, Reversible Binding | tandfonline.comtandfonline.com |

| Compound 3 | 0.18 | Concentration-dependent, Reversible Binding | tandfonline.comtandfonline.com |

| Compound 4 | 0.35 | Concentration-dependent | tandfonline.comtandfonline.com |

| 2-phenyl-1,3-4(H)benzothiazin-4-thione | Not specified | Noncompetitive inhibitor | nih.govtandfonline.com |

Antioxidant Activity Evaluation

The antioxidant properties of various 2-substituted quinazolin-4(3H)-ones have been evaluated using multiple in vitro methods, including the DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govnih.govmdpi.com These studies aim to understand the structure-antioxidant activity relationships based on different substituents on the quinazolinone scaffold. nih.govnih.gov

Research indicates that the antioxidant activity is sensitive to the nature and position of substituents. nih.govnih.gov For 2-phenylquinazolin-4(3H)-one derivatives, the presence of at least one hydroxyl group on the phenyl ring is often required for antioxidant activity. nih.govnih.gov The introduction of a second hydroxyl group, particularly in the ortho or para positions, can increase the antioxidant activity. nih.gov For instance, dihydroxy-substituted quinazolinones showed potent radical scavenging activity with EC50 values as low as 7.2 μM in the DPPH assay. mdpi.com

In one study, various 2-substituted quinazolin-4(3H)-ones were synthesized and tested. The ABTS and TEAC_CUPRAC assays were found to be more sensitive and provided more reliable results than the DPPH assay. nih.govnih.gov For example, in the ABTS assay, monohydroxy derivatives showed EC50 values ranging from 23.0 to 69.9 μM. mdpi.com Another study evaluating 2-pentylquinazolin-4(3H)-one derivatives found that some compounds exhibited promising activity in both ABTS and DPPH assays, with IC50 values as low as 26.87 ± 0.23 μM in the DPPH assay. mdpi.com The antioxidant activity of these compounds is generally attributed to their ability to donate a hydrogen atom or through electron delocalization. sapub.org

| Compound Type | Assay | Activity (EC50/IC50) | Reference |

|---|---|---|---|

| Dihydroxy-substituted quinazolinones (e.g., 21h) | DPPH | 7.2 μM | mdpi.com |

| Monohydroxy derivatives (meta-derivative 21c) | ABTS | 23.0 μM | mdpi.com |

| 2-Pentylquinazolin-4(3H)-one derivative (Compound 14) | DPPH | 26.87 ± 0.23 μM | mdpi.com |

| 2-Pentylquinazolin-4(3H)-one derivative (Compound 14) | ABTS | 71.42 ± 0.52 μM | mdpi.com |

Computational Chemistry and Molecular Modeling of 7 Fluoro 2 Methylquinazolin 4 Ol

Quantum Mechanical Studies for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For 7-Fluoro-2-methylquinazolin-4-ol, QM methods like Density Functional Theory (DFT) are employed to elucidate its three-dimensional geometry and electronic structure. These studies can determine the molecule's stability and reactivity through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. Furthermore, QM calculations generate electron density maps and molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting non-covalent interactions with biological targets. nih.gov For this compound, the fluorine atom, being highly electronegative, significantly influences the electron distribution, impacting its reactivity and interaction profile.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. biointerfaceresearch.com This method is pivotal in identifying potential biological targets for this compound and understanding the structural basis of its activity. The quinazolinone scaffold is a known inhibitor of various kinases, including Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net

In a typical docking simulation, the 3D structure of this compound is placed into the binding site of a target protein. An algorithm then samples a vast number of conformations and orientations of the ligand, calculating the binding affinity for each pose using a scoring function. The results are ranked by this score, which estimates the strength of the ligand-receptor interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, are then analyzed. nih.gov For instance, the nitrogen atoms in the quinazoline (B50416) ring and the carbonyl oxygen can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. chemscene.com The fluorine atom at the 7-position can also participate in specific halogen bonding, potentially enhancing binding affinity and selectivity. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound This table presents illustrative data for educational purposes, as specific experimental docking results for this compound are not publicly available.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| EGFR Kinase (1M17) | -8.5 | Met793, Leu718, Cys797 |

| VEGFR-2 Kinase (1YWN) | -7.9 | Cys919, Leu840, Asp1046 |

| PARP-1 (4UND) | -9.1 | Gly863, Ser904, Tyr907 |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. biointerfaceresearch.com The primary goal of QSAR is to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

To build a QSAR model for quinazolinone derivatives, a dataset of compounds with known activities against a specific target is required. Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological. For this compound, the presence of the fluoro group would be captured by descriptors related to electronegativity and halogen bonding potential. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to create an equation that links these descriptors to the observed activity. biointerfaceresearch.com The resulting model can then be used to predict the activity of this compound and guide further lead optimization.

Pharmacophore Modeling for Lead Optimization

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. A pharmacophore model serves as a 3D template for searching compound libraries for new molecules with the potential for similar activity.

For this compound, a pharmacophore model could be generated based on its structure and known interactions from docking studies. The model would likely include an aromatic ring feature for the quinazoline core, a hydrogen bond donor corresponding to the N-H group, and hydrogen bond acceptors for the carbonyl oxygen and ring nitrogens. chemscene.com This model can then be used to screen virtual databases for diverse chemical scaffolds that match the pharmacophoric features, leading to the discovery of novel lead compounds. It also guides the modification of the existing scaffold to better fit the pharmacophore and enhance activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the analysis of the conformational flexibility of this compound and the stability of its complex with a biological target. nih.gov

An MD simulation would typically start with the best-docked pose of the compound in the receptor's active site. The system is then solvated in a water box with ions to mimic physiological conditions. Over the course of the simulation (nanoseconds to microseconds), the movements of the ligand and protein are tracked. This analysis can reveal the stability of key hydrogen bonds, assess the flexibility of different parts of the ligand and protein, and calculate the binding free energy with greater accuracy than docking alone. nih.gov These simulations provide critical insights into the dynamic nature of the binding event, confirming the stability of the predicted binding mode.

In Silico ADMET Prediction for Compound Prioritization

Before a compound can become a viable drug, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. uniroma1.it In silico ADMET prediction models use a compound's structure to estimate these properties, allowing for early-stage prioritization and filtering of drug candidates. nih.govmdpi.com This helps to reduce the high attrition rates in later stages of drug development.

For this compound, various physicochemical and pharmacokinetic properties can be computationally predicted. These predictions are often based on established rules, such as Lipinski's Rule of Five, and models derived from large datasets of experimental results. researchgate.netsciensage.info

Table 2: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 178.16 g/mol nih.gov | Influences absorption and diffusion; complies with Lipinski's Rule (<500). |

| LogP (Octanol/Water Partition Coefficient) | 0.8 - 1.37 chemscene.comnih.gov | Measures lipophilicity, affecting solubility and permeability. Value is within the optimal range for oral bioavailability. |

| Topological Polar Surface Area (TPSA) | 41.5 - 45.75 Ų chemscene.comnih.gov | Predicts drug transport properties like intestinal absorption and blood-brain barrier penetration. Value suggests good oral absorption. |

| Hydrogen Bond Donors | 1 chemscene.comnih.gov | Complies with Lipinski's Rule (<5); influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 2 chemscene.comnih.gov | Complies with Lipinski's Rule (<10); influences solubility and receptor binding. |

| Rotatable Bonds | 0 chemscene.com | Low number indicates conformational rigidity, which can be favorable for binding affinity. |

| Aqueous Solubility | Predicted to be soluble | Crucial for absorption and distribution. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be low | Indicates whether the compound is likely to cross into the central nervous system. |

| CYP450 Inhibition | Predicted to not inhibit major isoforms | Predicts potential for drug-drug interactions. sciensage.info |

| hERG Inhibition | Predicted to be low risk | Assesses the risk of cardiac toxicity. researchgate.net |

Future Research Directions and Therapeutic Advancement

Development of Next-Generation 7-Fluoro-2-methylquinazolin-4-ol Analogues with Enhanced Potency and Selectivity

The development of next-generation analogues of this compound is centered on strategic structural modifications to enhance potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in guiding these modifications. mdpi.com Research has shown that substitutions at various positions of the quinazolinone ring system can significantly alter biological activity. mdpi.comresearchgate.net

For instance, the introduction of different substituents on the quinazolinone core can dramatically influence its therapeutic effects. The fluorine atom at the C7 position is known to enhance binding affinity to certain biological targets, a feature that can be exploited in the design of more potent inhibitors. nih.gov SAR studies have revealed that the presence of a halogen, such as fluorine or chlorine, at position 7 of the quinazolinone system can be favorable for certain activities, including anticonvulsant and anti-inflammatory effects. nih.govnih.gov

Further modifications could involve synthesizing derivatives with various amine substitutions, as this has proven to be a successful strategy for other quinazolinone scaffolds. who.int The goal is to create a library of novel analogues for screening against a panel of biological targets. This systematic approach allows researchers to identify compounds with superior potency and a more desirable selectivity profile, minimizing off-target effects.

Table 1: Examples of Quinazolinone Analogues and Their Biological Activities

| Compound/Analogue Class | Modification | Biological Target/Activity | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Fluorinated Quinazolinones | Halide at position 3 | Anticonvulsant (MES-induced seizures) | Significant activity against seizure spread. | mdpi.comnih.gov |

| 2,3,6-Trisubstituted-4(3H)-quinazolinones | Various substitutions at positions 2, 3, and 6 | Anticancer (Breast, Liver, Cervical, Leukemia cell lines) | Significant in vitro cytotoxic activity. | mdpi.com |

| Quinazolinone-Sulphonamide Hybrids | Fluorination and addition of sulphonamide moiety | Anticancer | Significant activity against cancerous cells. | mdpi.com |

| 7-chloro-quinazolinone derivatives | Chlorine at C7 | Anticonvulsant | Favorable for anticonvulsant activity. | nih.gov |

| Quinazolinone with C7-fluorine | Fluorine at C7 | NF-κB Inhibition | Stronger binding affinity to NF-κB compared to C6-fluoro substitution. | nih.gov |

Exploration of Multi-Targeted Pharmacological Approaches